molecular formula C18H26N2O4 B2664986 (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine CAS No. 1217622-63-3

(R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine

Cat. No. B2664986
M. Wt: 334.416
InChI Key: XSSINUHYHRQZEB-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine” is a complex organic compound. It’s a Mono-Boc-protected diamine, which are versatile building blocks for chemical synthesis .


Synthesis Analysis

The synthesis of piperidine derivatives, which include compounds like “®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine”, is a significant area of research. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine” is C10H20N2O2 . The molecular weight is 200.28 g/mol .


Physical And Chemical Properties Analysis

“®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine” has a density of 1.0±0.1 g/cm3 . Its boiling point is 280.3±13.0 °C at 760 mmHg . The melting point is 35-36°C .

Scientific Research Applications

Catalytic Applications

Rh[III]-Catalyzed C-H Amidation
A study by Grohmann, Wang, and Glorius (2013) discusses the Rh(III)-catalyzed amidation of C(sp(2))-H bonds using electron-deficient aroyloxycarbamates. This method shows broad functional group tolerance and provides access to valuable N-Boc protected arylamines, including Fmoc and Cbz, under mild conditions. The use of pyridine and O-methyl hydroxamic acids as directing groups is highlighted, with preliminary mechanistic experiments discussed (Christoph Grohmann, Honggen Wang, F. Glorius, 2013).

Synthetic Building Block

Synthesis of Orthogonally Protected 3,7-Diazabicyclo [4.1.0] Heptane
Schramm et al. (2009) developed a multigram synthesis over five steps starting with simple materials, demonstrating the versatility of orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine as a building block for synthesizing 4-substituted 3-aminopiperidines, which have high potential for biological activity (H. Schramm, M. Pavlova, C. Hoenke, J. Christoffers, 2009).

Enantioselective Synthesis

Enantioselective Synthesis of N-Heterocycles
Seki, Tanaka, and Kitamura (2012) report on the CpRu-catalyzed asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino- and -aminocarbonyl allylic alcohols. This process yields α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles with high enantiomer ratios, showcasing the applicability of various N-substitutions including Boc and Cbz (T. Seki, Shinji Tanaka, M. Kitamura, 2012).

Safety And Hazards

“®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS classification . It’s recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling this compound .

properties

IUPAC Name

benzyl (3R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-11-15-9-10-20(12-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSINUHYHRQZEB-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.